Lophophine hydrochloride chemical structure and properties
Lophophine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of lophophine hydrochloride, a phenethylamine (B48288) compound with notable psychoactive properties. It covers the chemical structure, physicochemical properties, synthesis protocols, and pharmacological profile, presenting data in a structured format for scientific reference.
Chemical Identity and Structural Properties
Lophophine hydrochloride, systematically named 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine hydrochloride, is a synthetic compound structurally related to mescaline.[1] It is categorized as a phenethylamine and serves as a precursor in the synthesis of alkaloids such as (–)-lophophorine and (–)-anhalonine.[2] Although initially hypothesized by Alexander Shulgin to be a natural component of peyote (Lophophora williamsii), it was later confirmed to be a minor constituent in both peyote and San Pedro cacti.[3]
The structure features a methoxy-substituted benzodioxole ring linked to an ethylamine (B1201723) side chain. The hydrochloride salt form enhances its stability and solubility for experimental use.[1]
Caption: Functional groups of Lophophine Hydrochloride.
Physicochemical and Spectroscopic Data
The properties of lophophine hydrochloride have been characterized through various analytical methods. The following tables summarize key quantitative data.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride | [1][4] |
| Synonyms | MMDPEA, Homomyristicylamine, 3-methoxy-4,5-Methylenedioxyphenethylamine | [2][5] |
| CAS Number | 77158-52-2 | [1][2][4][5] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [1][4][5] |
| Molecular Weight | 231.67 g/mol | [1][4] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 160-161 °C (initial); 164-164.5 °C (recrystallized) | [6] |
| Solubility | ≥10 mg/mL in DMSO and PBS (pH 7.2) | [1][2] |
| Stereochemistry | Achiral | [7] |
| SMILES | COC1=C(OCO2)C2=CC(CCN)=C1.Cl | [1][2] |
| InChI | InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H | [1][7] |
Table 2: Spectroscopic Data
| Technique | Parameter | Signal | Source |
| ¹H NMR | Methoxy (OCH₃) | δ 3.78 ppm (singlet) | [1] |
| Methylenedioxy (O-CH₂-O) | δ 5.92 ppm (doublet) | [1] | |
| Ethylamine (CH₂CH₂N) | δ 2.72 ppm (triplet) | [1] | |
| HRMS | Parent Ion Peak ([M+H]⁺) | m/z 231.0684 | [1] |
Synthesis and Experimental Protocols
The synthesis of lophophine hydrochloride typically starts from myristicinaldehyde or sesamol. A common pathway involves the formation of a nitrostyrene (B7858105) intermediate followed by reduction and salt formation.
Caption: General synthesis workflow for Lophophine HCl.
Experimental Protocol: Synthesis via Nitrostyrene Intermediate [6]
-
Condensation: A solution of myristicinaldehyde (50 g) in acetic acid (200 mL) is treated with nitromethane (33 mL) and anhydrous ammonium acetate (17.4 g). The mixture is heated on a steam bath for 5 hours. Upon cooling, the resulting yellow crystals of 3-methoxy-4,5-methylenedioxy-β-nitrostyrene are collected by filtration.
-
Reduction: The nitrostyrene intermediate is reduced to the corresponding amine. A common method involves using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Salt Formation: The resulting free base (lophophine) is dissolved in anhydrous diethyl ether. The solution is saturated with anhydrous hydrogen chloride gas, leading to the precipitation of lophophine hydrochloride.
-
Purification: The crude salt is filtered, washed with ether, and air-dried. For higher purity, it can be recrystallized from a mixture of acetonitrile and ethanol and decolorized with activated charcoal to yield a white crystalline product.[6]
Pharmacology and Mechanism of Action
Lophophine hydrochloride is a psychoactive compound with effects comparable to mescaline, though it is reported to be approximately twice as potent and less likely to induce nausea.[3] Its primary mechanism of action is believed to involve interaction with serotonin (B10506) receptors.
Serotonergic Activity:
-
5-HT₂A Receptor: In vitro radioligand binding assays show a high affinity for the 5-HT₂A receptor, with a Ki value of 12 nM.[1]
-
Partial Agonism: Functional assays in HEK293 cells demonstrate that lophophine acts as a partial agonist at the 5-HT₂A receptor (EC₅₀ = 110 nM), stimulating phospholipase C-mediated calcium release.[1]
-
Dopamine (B1211576) Receptor: Unlike mescaline, it shows negligible activity at dopamine D₂ receptors.[1]
This interaction with the 5-HT₂A receptor is the likely source of its psychedelic effects, which are dose-dependent.
Reported Psychoactive Effects: [1][3]
-
150–250 mg: Euphoria, peaceful mood elevation, and enhancement of color and tactile sensitivity.[1][3]
-
250–300 mg: Emergence of closed-eye geometric patterns and time distortion.[1]
-
>300 mg: Potential for increased anxiety and transient hypertension.[1]
Caption: Proposed 5-HT2A receptor signaling pathway for Lophophine.
References
- 1. Lophophine hydrochloride (77158-52-2) for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lophophine - Wikipedia [en.wikipedia.org]
- 4. Lophophine hydrochloride | C10H14ClNO3 | CID 20138664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Erowid Online Books : "PIHKAL" - #95 LOPHOPHINE [erowid.org]
- 7. GSRS [precision.fda.gov]
